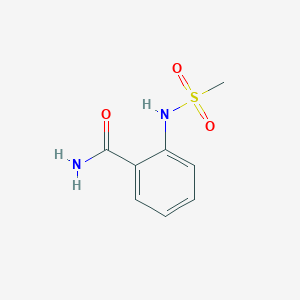

2-(methylsulfonamido)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXMKLUMWBPNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Diversification of 2 Methylsulfonamido Benzamides

Established Synthetic Routes to the 2-(Methylsulfonamido)benzamide Scaffold

The construction of the this compound core generally proceeds through a sequence of reactions that install the carboxamide and the methylsulfonamido groups onto an aromatic precursor. The order of these key bond-forming steps—amidation and sulfonylation—can be varied, leading to different synthetic strategies. A common approach involves the functionalization of a pre-existing 2-aminobenzamide (B116534) or 2-aminobenzoic acid derivative.

Precursor Synthesis and Functional Group Introduction

One highly effective precursor for the benzamide (B126) portion is isatoic anhydride (B1165640) . This commercially available compound readily reacts with a wide range of amines in a nucleophilic acyl substitution, followed by a ring-opening and decarboxylation cascade to directly yield 2-aminobenzamide derivatives. mdpi.comresearchgate.net This method is advantageous as it provides the core 2-aminobenzamide structure in a single, often high-yielding step. mdpi.com

Alternatively, syntheses can commence from more fundamental building blocks like 2-nitrobenzoic acid or its esters. In these routes, the nitro group serves as a precursor to the amine. For instance, 3-methyl-2-nitrobenzoic acid methyl ester can be converted to the corresponding N-methyl-3-methyl-2-nitrobenzamide via reaction with methylamine. researchgate.net The nitro group is then reduced to an amine, typically using reducing agents like iron powder in acidic media, to furnish the 2-aminobenzamide intermediate, which is then ready for the subsequent sulfonylation step. researchgate.net

The following table summarizes common precursors and their transformation into key intermediates for the synthesis of the target scaffold.

Table 1: Common Precursors for the this compound Scaffold

| Precursor Molecule | Key Transformation(s) | Resulting Intermediate |

|---|---|---|

| Isatoic Anhydride | Nucleophilic attack by an amine, ring-opening, and decarboxylation. mdpi.com | 2-Aminobenzamide |

| 2-Nitrobenzoic Acid | 1. Amidation of the carboxylic acid. 2. Reduction of the nitro group. | 2-Aminobenzamide |

Amidation Reactions for Benzamide Formation

The formation of the benzamide linkage is a cornerstone of the synthesis. When starting from a carboxylic acid precursor, such as 2-aminobenzoic acid or 2-(methylsulfonamido)benzoic acid, the carboxyl group must be activated to facilitate nucleophilic attack by an amine.

Classical methods for this transformation involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride . This is typically achieved by reacting the acid with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia (B1221849) or a primary amine to form the desired benzamide.

A more direct and widely used approach employs coupling reagents that facilitate amide bond formation without isolating an acyl chloride intermediate. A variety of such reagents have been developed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another effective reagent is N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an acylimidazolide intermediate. ethz.ch More modern catalytic approaches, such as the use of titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of carboxylic acids. nih.gov

Table 2: Comparison of Common Amidation Methods

| Method | Activating Agent / Catalyst | Key Features |

|---|---|---|

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive intermediate; may not be suitable for sensitive substrates. |

| Carbodiimide Coupling | EDC, DCC | Widely used in peptide synthesis; generates urea (B33335) byproducts. nih.gov |

| Acylimidazolide Route | N,N'-Carbonyldiimidazole (CDI) | Mild conditions; byproduct (imidazole) is easily removed. ethz.ch |

| Catalytic Direct Amidation | Boric Acid, TiF₄ | Atom-economical; avoids stoichiometric activating agents. nih.gov |

Sulfonylation Strategies for Methylsulfonamido Moiety Installation

The introduction of the methylsulfonamido group involves the formation of a sulfonamide bond (N-SO₂). This is most commonly achieved by reacting the 2-amino group of a benzamide or benzoic acid precursor with an appropriate sulfonylating agent.

The standard and most direct method is the reaction of the amine with methanesulfonyl chloride (also known as mesyl chloride, MsCl). This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. It is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Pyridine (B92270) is a common choice as it can serve as both the solvent and the base. Other non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (B109758) (DCM) are also frequently used.

The reaction conditions can be tailored based on the reactivity of the amine. For less reactive amines, an elevated temperature may be required to drive the reaction to completion. The choice of base and solvent is critical to avoid side reactions and ensure a high yield of the desired N-sulfonylated product.

Table 3: Typical Reagents and Conditions for Sulfonylation

| Sulfonylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Methanesulfonyl Chloride | Pyridine | Pyridine | Room temperature to mild heating. |

| Methanesulfonyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature. |

| Methanesulfonyl Chloride | Sodium Carbonate (Na₂CO₃) | Water/Organic Biphasic System | Room temperature; often considered a greener alternative. mdpi.com |

Advanced Synthetic Techniques and Reaction Optimization

Beyond the established routes, research has focused on developing more sophisticated synthetic methods. These advanced techniques aim to introduce chirality, improve reaction efficiency, and align with the principles of green chemistry.

Stereoselective Synthesis of Chiral Methylsulfonamidobenzamide Analogs

The parent this compound structure is achiral. However, many pharmaceutical applications require chiral analogs, where stereocenters are introduced on substituents attached to the benzamide nitrogen or other parts of the molecule. The asymmetric synthesis of these analogs is a significant challenge that relies on modern catalytic methods.

While specific literature on the asymmetric synthesis of this compound analogs is sparse, general strategies for creating chiral sulfonamides and benzamides can be applied. These include:

Kinetic Resolution : This technique involves the use of a chiral catalyst or reagent to selectively react with one enantiomer of a racemic starting material faster than the other. For instance, a racemic amine used in the amidation step could be resolved using a chiral acylating agent, yielding an enantioenriched benzamide. elsevierpure.com Chiral N-heterocyclic carbene (NHC) and hydroxamic acid co-catalyzed acyl transfer is one such approach for the kinetic resolution of cyclic amines. elsevierpure.com Similarly, kinetic resolution of racemic sulfinamides using hydrogen-bonding organocatalysts can produce enantioenriched sulfinyl precursors. mcgill.ca

Catalytic Asymmetric Synthesis : This approach uses a chiral catalyst to guide the reaction of prochiral substrates to form a predominantly single enantiomer of the product. For example, the enantioselective N-allylation of N-(ortho-substituted-phenyl)sulfonamides can be achieved using a chiral Palladium-Trost ligand catalyst system, creating N-C axial chirality. nih.gov Chiral Brønsted acids have also been used to catalyze asymmetric transfer hydrogenation reactions, which could be applied to precursors containing reducible C=N bonds to install stereocenters.

Use of Chiral Auxiliaries : A chiral auxiliary, such as quinine, can be temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This has been demonstrated in the asymmetric synthesis of sulfinamides, which are valuable chiral building blocks.

These advanced catalytic methods provide powerful tools for accessing optically pure chiral analogs of the this compound scaffold, which are essential for developing stereospecific therapeutic agents.

Green Chemistry Approaches in Methylsulfonamidobenzamide Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of sulfonamides and benzamides. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Aqueous Synthesis : One significant advancement is the development of sulfonamide synthesis in water. mcgill.ca This approach often uses equimolar amounts of the amine and sulfonyl chloride with a simple inorganic base like sodium carbonate, eliminating the need for organic solvents and amine bases. mdpi.com The product often precipitates from the reaction mixture and can be isolated by simple filtration, minimizing purification steps and solvent waste. mcgill.ca

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzamide derivatives. mdpi.com For example, the reaction of isatoic anhydride with amines can be completed in minutes under solvent-free microwave conditions, offering a significant improvement over classical heating methods that require several hours. researchgate.net

Mechanochemistry : Solvent-free synthesis of sulfonamides can be achieved through mechanochemical methods, such as ball-milling. elsevierpure.com This technique involves the grinding of solid reactants together, often with a solid-state catalyst or reagent, to induce a chemical reaction without the need for a solvent. This approach is highly atom-economical and minimizes the generation of solvent waste. elsevierpure.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Amidation | Use of organic solvents (DMF, DCM); stoichiometric coupling agents. | Microwave-assisted, solvent-free reaction of isatoic anhydride. mdpi.com | Reduced reaction time, high yields, no solvent waste. |

| Sulfonylation | Use of pyridine or chlorinated solvents (DCM); organic bases. | Reaction in water with sodium carbonate as the base. mdpi.commcgill.ca | Avoids toxic organic solvents and bases; simplified product isolation. |

By incorporating these green techniques, the synthesis of the this compound scaffold and its derivatives can be made more environmentally benign, cost-effective, and sustainable.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Systematic structural modifications of the this compound scaffold are essential for elucidating structure-activity relationships and fine-tuning its biological and physicochemical properties. Key positions for derivatization include the benzamide nitrogen, the aromatic ring, and the methylsulfonamido group.

The benzamide nitrogen presents a key site for introducing a wide range of substituents to explore steric and electronic effects on molecular interactions. N-alkylation can be achieved through various synthetic methods. For instance, reaction with alkyl halides in the presence of a base is a common approach. nih.gov More advanced techniques, such as the use of palladium(II) pincer complexes, facilitate the N-alkylation of benzamides with alcohols via a borrowing hydrogen strategy, offering a more environmentally benign alternative. researchgate.net

| Modification | Synthetic Method | Potential Impact |

| N-Alkylation | Reaction with alkyl halides and a base | Altering steric bulk and lipophilicity |

| N-Arylation | Buchwald-Hartwig amination | Introducing aromatic interactions |

| N-Acylation | Reaction with acyl chlorides or anhydrides | Modifying electronic properties and hydrogen bonding potential |

This table summarizes potential modifications at the benzamide nitrogen and their expected influence on molecular properties.

The aromatic ring of the this compound core provides a versatile platform for introducing substituents that can modulate the electronic properties of the entire molecule and provide additional interaction points with biological targets. The position and nature of these substituents can have a profound impact on activity.

| Substituent | Position | Electronic Effect | Potential Influence on Activity |

| Methyl | C-4 or C-5 | Electron-donating | May enhance hydrophobic interactions |

| Halogen (F, Cl, Br) | C-4 or C-5 | Electron-withdrawing, Halogen bonding potential | Can modulate binding affinity and metabolic stability |

| Methoxy | C-4 or C-5 | Electron-donating | Can act as a hydrogen bond acceptor |

| Nitro | C-4 or C-5 | Strongly electron-withdrawing | May influence electronic interactions with the target |

This table illustrates the potential effects of various substituents on the aromatic ring of the this compound scaffold.

Modification of the methylsulfonamido group itself offers another avenue for chemical diversification. Replacing the methyl group with other alkyl, cycloalkyl, or aryl moieties can significantly alter the steric and electronic profile of this region of the molecule. The synthesis of such analogs can be readily achieved by employing the corresponding sulfonyl chlorides (e.g., ethylsulfonyl chloride, phenylsulfonyl chloride) in the sulfonamide formation step. nih.gov

In a study of hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators, various sulfonamide groups were explored, demonstrating the feasibility and importance of this modification. acu.edu.in Furthermore, the sulfonamide functional group itself can be considered a synthetic handle for further transformations. For example, methods have been developed for the reductive cleavage of the N-S bond in secondary sulfonamides, which could potentially be adapted to generate amines and sulfinates for further functionalization. chemrxiv.org

| Sulfonamide Group (R-SO₂) | R Group | Potential Impact |

| Ethylsulfonamido | Ethyl | Increased lipophilicity compared to methyl |

| Cyclopropylsulfonamido | Cyclopropyl | Introduction of conformational rigidity and altered metabolic profile |

| Phenylsulfonamido | Phenyl | Potential for π-stacking interactions |

| (Trifluoromethyl)sulfonamido | Trifluoromethyl | Strong electron-withdrawing effects |

This table presents examples of variations within the sulfonamido group and their potential consequences on the molecular properties.

Molecular Interactions and Mechanistic Elucidation of 2 Methylsulfonamido Benzamide Activity

Identification and Characterization of Biological Targets

The biological effects of methylsulfonamidobenzamides are initiated by their binding to specific proteins, thereby modulating their function. This can occur through various mechanisms, including the inhibition or activation of enzymes, binding to cell surface or intracellular receptors, or the disruption or stabilization of protein-protein interactions.

Enzyme Inhibition and Activation Mechanisms by Methylsulfonamidobenzamides

The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, often leading to potent and specific inhibition. One prominent example is the inhibition of carbonic anhydrases, where the sulfonamide group coordinates with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. This classic example of enzyme inhibition by sulfonamides underscores the potential of the methylsulfonamido group in 2-(methylsulfonamido)benzamide to engage with metalloenzymes.

Recent research has explored the inhibitory potential of more complex benzamide-sulfonamide conjugates against other enzymes. For instance, a series of benzamide-acetamide pharmacophore-containing sulfonamides, synthesized by conjugating diclofenac and mefenamic acid with various sulfa drugs, were evaluated as urease inhibitors. Several of these compounds demonstrated significant inhibitory activity. Kinetic studies revealed that these derivatives act as competitive or mixed-type inhibitors of urease.

For example, diclofenac conjugated with sulfanilamide (B372717) exhibited competitive inhibition of urease with an IC₅₀ value of 3.59 ± 0.07 µM. In contrast, diclofenac conjugated with sulfaguanidine displayed a mixed mode of inhibition with an IC₅₀ of 4.35 ± 0.23 µM and a Kᵢ value of 1.09 µM. This suggests that while some derivatives bind exclusively to the active site, competing with the substrate, others can bind to both the free enzyme and the enzyme-substrate complex, characteristic of mixed inhibition.

| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Diclofenac-sulfanilamide | Competitive | 3.59 ± 0.07 | N/A |

| Diclofenac-sulfathiazole | Mixed | 16.19 ± 0.21 | 16.29 |

| Diclofenac-sulfaguanidine | Mixed | 4.35 ± 0.23 | 1.09 |

| Mefenamic acid-sulfanilamide | Competitive | 7.92 ± 0.27 | N/A |

| Mefenamic acid-sulfadiazine | Mixed | 7.92 ± 0.27 | 1.04 |

Receptor Binding and Ligand-Protein Interactions

Beyond enzyme inhibition, methylsulfonamidobenzamides can exert their effects by binding to specific receptors. The benzamide (B126) and sulfonamide moieties can participate in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions, which collectively contribute to high-affinity binding to receptor pockets.

A notable example of receptor binding by related compounds is the interaction of benzamide antipsychotics with dopamine and serotonin receptors. For instance, amisulpride, a substituted benzamide, demonstrates high affinity for dopamine D2 and D3 receptors. Interestingly, this binding is stereoselective, with the (S)-enantiomer showing significantly higher affinity for D2 receptors. In contrast, the (R)-enantiomer of certain benzamides exhibits a preference for the 5-HT₇ serotonin receptor. This highlights the nuanced structure-activity relationships that govern receptor recognition and the potential for stereoisomers of this compound to exhibit distinct receptor binding profiles.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to cellular signaling and function, and their dysregulation is implicated in numerous diseases. Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. The structural features of this compound, with its distinct aromatic and sulfonamide components, provide a scaffold that could potentially interfere with the large and often hydrophobic interfaces of PPIs.

An example of a sulfonamide-containing molecule modulating a PPI is found in the targeting of dihydropteroate synthase (DHPS), a dimeric enzyme in bacteria. A fragment-based approach led to the discovery of a small molecule that binds at the dimer interface of DHPS. nih.gov This binding event allosterically inhibits the enzyme by decreasing both the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov This demonstrates that sulfonamide derivatives can act as modulators of protein-protein interactions, not by direct competitive inhibition at an active site, but by binding to an allosteric site at the interface of a protein complex. nih.gov

Biophysical and Biochemical Characterization of Target Engagement

To fully understand the molecular basis of this compound's activity, it is essential to quantitatively characterize its binding to biological targets and to elucidate the kinetic parameters of any resulting enzyme inhibition.

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS) of binding, as well as the stoichiometry (n) of the interaction. nih.govharvard.edukhanacademy.org For example, ITC has been extensively used to study the binding of various inhibitors to carbonic anhydrase. nih.gov The binding of acetazolamide, a sulfonamide inhibitor, to carbonic anhydrase II has been characterized by ITC, yielding precise thermodynamic parameters that inform structure-activity relationship studies. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. zenodo.orgacs.org SPR provides real-time kinetic data, allowing for the determination of the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. SPR has been employed to investigate the binding of a series of para-substituted benzenesulfonamides to human carbonic anhydrase II, revealing that the association rate (kₐ) increases with the hydrophobicity of the ligand. zenodo.orgacs.org This suggests a multi-step binding mechanism involving a pre-binding stage stabilized by hydrophobic interactions. zenodo.orgacs.org

The table below illustrates the type of data obtained from SPR analysis for the binding of para-substituted benzenesulfonamides to human carbonic anhydrase II.

| Compound (para-substituent) | kₐ (M⁻¹s⁻¹) | k₋ (s⁻¹) | K₋ (nM) |

|---|---|---|---|

| -H | 1.3 x 10⁵ | 1.1 x 10⁻² | 85 |

| -CH₃ | 3.5 x 10⁵ | 1.5 x 10⁻² | 43 |

| -C₂H₅ | 8.1 x 10⁵ | 1.6 x 10⁻² | 20 |

| -C₃H₇ | 1.9 x 10⁶ | 1.8 x 10⁻² | 9.5 |

Enzyme Kinetics and Inhibitor Mechanism Determination

Enzyme kinetics studies are crucial for determining the mechanism by which a compound inhibits an enzyme's activity. The primary parameters derived from these studies are the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme's affinity for its substrate, and the maximum reaction velocity (Vₘₐₓ). Inhibitors can affect these parameters in distinct ways, allowing for the classification of the inhibition mechanism as competitive, non-competitive, uncompetitive, or mixed.

As previously mentioned in section 3.1.1, kinetic analysis of the inhibition of urease by benzamide-acetamide sulfonamide conjugates revealed both competitive and mixed-type inhibition.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Kₘ with no change in Vₘₐₓ.

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. This results in a decrease in the apparent Vₘₐₓ and can either increase or decrease the apparent Kₘ.

The determination of the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, provides a quantitative measure of the inhibitor's potency. For the mixed-type inhibitors of urease, the Kᵢ values were calculated from secondary Lineweaver-Burk plots. For instance, the diclofenac-sulfaguanidine conjugate had a Kᵢ of 1.09 µM, indicating potent inhibition of the enzyme.

These kinetic parameters are vital for structure-activity relationship studies, as they allow for the quantitative comparison of the inhibitory potency of different derivatives and provide insights into the molecular interactions that govern inhibitor binding and the mechanism of enzyme inhibition.

Conformational Changes Induced by Methylsulfonamidobenzamide Binding

While direct structural studies, such as X-ray crystallography or NMR, of this compound bound to its target receptor MrgX1 are not yet available, inferences can be drawn from the behavior of related benzamide-containing molecules and the nature of allosteric modulation. The inherent conformational flexibility of the benzamide scaffold suggests that upon binding to a receptor, the molecule can adopt a specific, and potentially higher-energy, conformation to fit into the binding pocket.

For positive allosteric modulators of G protein-coupled receptors (GPCRs) like MrgX1, binding occurs at a site distinct from the orthosteric site where the endogenous ligand binds. This allosteric binding induces conformational changes in the receptor that enhance the affinity and/or efficacy of the orthosteric agonist. It is hypothesized that the binding of a 2-sulfonamidebenzamide, such as this compound, to an allosteric pocket on MrgX1 stabilizes a receptor conformation that is more favorable for G-protein coupling and subsequent signal transduction upon agonist binding. These conformational shifts are critical for the potentiation of the receptor's activity.

Cellular Pathway Modulation and Signal Transduction Interventions

The activity of this compound and its analogs as modulators of MrgX1 has been primarily investigated through cell-based assays that monitor the downstream consequences of receptor activation.

Cell-Based Assays for Mechanistic Investigations (e.g., Reporter Gene Assays)

The primary cell-based assay used to characterize 2-sulfonamidebenzamides is the measurement of intracellular calcium mobilization in cells engineered to express MrgX1, such as Human Embryonic Kidney 293 (HEK293) cells. nih.gov Since MrgX1 is known to couple to Gq proteins, its activation leads to the stimulation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a direct indicator of receptor activation and can be quantified using calcium-sensitive fluorescent dyes.

In these assays, the compound of interest is added to the cells in the presence of a sub-maximal concentration of an orthosteric agonist, like the peptide BAM8-22. A potentiation of the calcium signal compared to the agonist alone indicates positive allosteric modulation. While reporter gene assays are a common tool for studying GPCR signaling, the more direct and proximal readout of calcium mobilization has been the predominant method for characterizing MrgX1 PAMs. A hypothetical reporter gene assay for MrgX1 could involve placing a reporter gene (e.g., luciferase) under the control of a promoter with a calcium-responsive element (CRE).

| Assay Type | Cell Line | Principle | Endpoint Measured | Relevance to this compound |

|---|---|---|---|---|

| Intracellular Calcium Mobilization Assay | HEK293 cells stably expressing MrgX1 | Activation of Gq-coupled MrgX1 leads to an increase in intracellular Ca2+ concentration. | Fluorescence intensity of a calcium-sensitive dye. | Primary method for determining the potency and efficacy of 2-sulfonamidebenzamides as PAMs of MrgX1. |

| Hypothetical Reporter Gene Assay | HEK293 cells expressing MrgX1 and a reporter construct | MrgX1 activation leads to downstream signaling that activates a transcription factor, which in turn drives the expression of a reporter gene. | Luciferase activity or fluorescence of a fluorescent protein. | Could be used to measure the transcriptional consequences of sustained MrgX1 activation by a PAM. |

Investigation of Intracellular Signaling Cascades Affected by 2-(Methylsulfonamido)benzamides

As a G protein-coupled receptor, MrgX1 can couple to different G protein subtypes, leading to the modulation of various intracellular signaling cascades. The potentiation of MrgX1 activity by a positive allosteric modulator like this compound would be expected to enhance these downstream signals.

MrgX1 is known to couple to both Gq and Gi/o pathways. pnas.org The Gq pathway activation, as discussed, leads to phospholipase C stimulation and intracellular calcium release. The Gi/o pathway, on the other hand, typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity through the Gβγ subunit.

Specifically, activation of MrgX1 has been shown to inhibit high-voltage-activated calcium channels in dorsal root ganglion neurons. pnas.org This effect is thought to be mediated, at least in part, by the Gβγ subunits of Gi/o proteins. By potentiating the activity of MrgX1, this compound would be expected to enhance this inhibitory effect on calcium channels, which is a key mechanism for dampening nociceptive signaling.

Furthermore, the signaling pathways downstream of G protein activation are complex and can involve cascades such as the mitogen-activated protein kinase (MAPK) pathway (including ERK), and the phosphoinositide 3-kinase (PI3K)-Akt pathway. The specific intracellular signaling cascades modulated by this compound would depend on the cellular context and the specific G protein coupling preferences of MrgX1 in those cells.

| Signaling Pathway | Key Mediators | Downstream Effect | Potential Impact of this compound |

|---|---|---|---|

| Gq Pathway | Phospholipase C (PLC), Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, activation of Protein Kinase C (PKC) | Enhancement of calcium mobilization and PKC activation. |

| Gi/o Pathway | Inhibition of Adenylyl Cyclase, Gβγ subunits | Decreased cAMP, modulation of ion channel activity (e.g., inhibition of Ca2+ channels) | Enhanced inhibition of high-voltage-activated calcium channels, potential decrease in cAMP levels. |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Regulation of gene expression, proliferation, and differentiation. | Potential modulation of ERK phosphorylation, though direct evidence for 2-sulfonamidebenzamides is pending. |

| PI3K/Akt Pathway | PI3K, PIP3, Akt, mTOR | Cell survival, growth, and metabolism. | Potential modulation of Akt phosphorylation, though direct evidence for 2-sulfonamidebenzamides is pending. |

Structure Activity Relationship Sar and Computational Studies of Methylsulfonamidobenzamides

Systematic SAR Analysis of Substituted 2-(Methylsulfonamido)benzamide Analogs

Systematic SAR analysis involves the synthesis and biological evaluation of a series of related compounds to determine which chemical groups are essential for activity and how modifications to these groups affect potency and selectivity.

Research into this compound analogs, particularly as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, has provided detailed insights into the impact of various substituents. The core structure is often divided into distinct regions (A, B, and C-regions) to systematically analyze the effects of modifications.

For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, modifications to the C-region benzyl group have shown significant effects on potency. nih.govresearchgate.net The introduction of different substituents at the 2-position of a 4-(trifluoromethyl)benzyl C-region has been explored. nih.govnih.gov

Alkylthio and Benzylthio Groups: Straight-chain 2-alkylthio derivatives with four to six carbons demonstrated potent antagonism. nih.gov Notably, branched or cyclic alkylthio derivatives generally exhibited better antagonism than their straight-chain counterparts. nih.gov The 2-benzylthio derivative also showed outstanding antagonism. nih.gov

Stereochemistry: The stereochemistry of the molecule can be crucial. For one analog, the S-isomer showed markedly greater stereospecific activity and excellent antagonism compared to the R-isomer. nih.govresearchgate.net

Phenyl vs. Pyridine (B92270) C-regions: A comparative analysis indicated that phenyl C-region derivatives generally displayed better antagonism than the corresponding pyridine surrogates in most series examined. nih.govnih.gov

Other Substitutions: In related benzamide (B126) series, an aromatic 6-hydroxy group was found to increase lipophilicity, which can influence biological activity, while a 6-methoxy group decreased it. nih.gov

The following table summarizes the antagonist potency (Ki) for selected C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides against the capsaicin receptor (TRPV1). nih.gov

| Compound ID | C-Region Substituent | Potency (Ki in nM) |

|---|---|---|

| 43 | 2-(Cyclopentylmethylthio) | 0.3 |

| 44S | (S)-2-(Cyclohexylmethylthio) | 0.3 |

| 45 | 2-(Benzylthio) | 0.5 |

| 39 | 2-(Butylthio) | 1.8 |

| 41 | 2-(sec-Butylthio) | 1.1 |

| 40 | 2-(Pentylthio) | 2.3 |

| 44 | (R,S)-2-(Cyclohexylmethylthio) | 0.7 |

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For the methylsulfonamidobenzamide scaffold and its analogs, several key features have been identified through SAR and computational studies.

Based on studies of TRPV1 antagonists, an α-methyl group in the propanamide part (B-region) of the molecule may constitute a principal pharmacophore for activity. researchgate.net Docking studies have also identified crucial hydrogen bonds between the ligand and the receptor that contribute to its potent and stereospecific activity. researchgate.net For a molecule to be a successful drug candidate, it must possess specific structural features that allow it to bind effectively to its target. These features, collectively known as a pharmacophore, include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. archivepp.com These models can then be used to predict the activity of new, unsynthesized compounds.

For a QSAR model to be reliable, it must be statistically validated. Key statistical parameters include:

r² (Coefficient of determination): A value greater than 0.6 is generally considered acceptable.

q² (Cross-validated r²): A value greater than 0.5 indicates good predictive ability.

Fischer Statistics (F-value): This tests the statistical significance of the model.

In the broader context of sulfonamide and benzamide derivatives, 3D-QSAR models have been successfully developed. For example, a 3D-QSAR model for benzoxazole benzenesulfonamide derivatives yielded a high r² of 0.9686 and a q² of 0.7203, indicating a statistically valid model with good predictive power. chemijournal.com Such models help in understanding the relationship between the physicochemical properties of the molecules and their biological activities, guiding the design of more potent derivatives. chemijournal.comnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. These methods are crucial for understanding drug-receptor interactions at an atomic level.

Drug design can be broadly categorized into two main approaches: ligand-based and structure-based. iaanalysis.comnih.govethernet.edu.et

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iaanalysis.comnih.gov It relies on the knowledge of molecules that are known to bind to the target. Techniques like QSAR and pharmacophore modeling are central to LBDD, using a set of active molecules to deduce the structural features required for activity. iaanalysis.comnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (often from X-ray crystallography or NMR), SBDD can be employed. iaanalysis.comnih.gov This method involves designing molecules that can fit into the target's binding site with high affinity and selectivity. ethernet.edu.et Molecular docking is a primary tool in SBDD.

Both approaches have been instrumental in the development of inhibitors based on the sulfonamide and benzamide scaffolds.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). rjb.ro This technique is used to understand how a drug molecule interacts with its target at the atomic level, predicting key interactions like hydrogen bonds and hydrophobic contacts. pku.edu.cnresearchgate.net

For analogs of this compound, docking studies have been performed to predict their binding mode within the target receptor. For example, the docking of a potent TRPV1 antagonist into a homology model of the human TRPV1 receptor revealed that its binding mode was similar to related compounds in certain regions but displayed a flipped configuration in the C-region, providing insight into its interaction with the receptor. nih.govnih.gov In studies of other benzamide derivatives targeting different enzymes like histone deacetylase (HDAC), docking has successfully predicted binding modes and identified key amino acid interactions essential for inhibition. pku.edu.cnresearchgate.net These studies help rationalize the observed SAR and guide the design of new analogs with improved binding affinity. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of a ligand-target complex at an atomic level over time. nih.govnih.govresearchgate.net For this compound, MD simulations can provide critical insights into the stability of its binding to a specific biological target and elucidate any conformational changes that occur upon binding. These simulations model the movements and interactions of every atom in the system, including the ligand, the protein target, and the surrounding solvent, by solving Newton's equations of motion. nih.govresearchgate.net

Furthermore, MD simulations can reveal significant conformational changes in both the ligand and the target protein upon binding. For instance, the sulfonamide group of a ligand can exhibit conformational preferences that are crucial for its biological activity. researchgate.net MD simulations can explore the rotational freedom around the S-C bond of the methylsulfonamido group and the C-N bond of the benzamide moiety, identifying the most energetically favorable conformations within the binding site. researchgate.net Similarly, the protein target may undergo induced-fit conformational adjustments to accommodate the ligand, which can be critical for its function. These dynamic changes are often not captured by rigid docking methods but can be elucidated through MD simulations. mdpi.com

For a hypothetical complex of this compound with a target protein, a typical MD simulation protocol would involve the following steps: preparation of the complex structure, solvation in a water box with appropriate ions to neutralize the system, energy minimization to remove steric clashes, followed by a series of equilibration steps at constant temperature and pressure. github.ioyoutube.com Finally, a production run of sufficient length (typically nanoseconds to microseconds) is performed to collect data for analysis. researchgate.netnih.gov The trajectory from the simulation can then be analyzed to understand the dynamic behavior of the ligand-target complex.

Table 4.2.3-1: Illustrative MD Simulation Stability Metrics for a Hypothetical Benzamide Derivative-Target Complex

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains in a stable position within the binding pocket. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure is stable and not significantly perturbed by the ligand. |

| Key Hydrogen Bonds | Maintained for >80% of simulation time | Demonstrates the persistence of crucial interactions for binding. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A negative value suggests a favorable binding interaction. |

In Silico Prediction of Relevant Biological Properties for Research Design

In silico methods are instrumental in the early stages of drug discovery for predicting the biological properties of a compound and guiding the design of further experimental studies. These computational tools can estimate a wide range of molecular descriptors and pharmacokinetic parameters, helping to prioritize compounds with favorable characteristics.

Computational Assessment of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. ijcrt.org These descriptors are crucial for developing quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity. ijcrt.org For this compound, a variety of molecular descriptors can be calculated to predict its potential biological activity and drug-likeness.

Commonly calculated descriptors include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and binding to biological targets.

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.

These descriptors can be used to assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. For instance, a study on fluorinated sulfonamides demonstrated the utility of in silico ADME predictions to identify candidates with high drug-likeness qualities. researchgate.net

Table 4.3.1-1: Predicted Molecular Descriptors for a Representative Benzamide Derivative

| Descriptor | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP | < 5 | Compliant with Lipinski's Rule of Five, indicating good solubility and permeability balance. |

| TPSA | < 140 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five. |

Prediction of Receptor-Binding Affinity and Pharmacokinetic Relevant Parameters for in vitro Design

Computational methods can also provide valuable predictions of a compound's binding affinity to its target receptor and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov These predictions are crucial for designing efficient in vitro and subsequent in vivo studies.

Receptor-Binding Affinity: The strength of the interaction between a ligand and its receptor is a key determinant of its biological effect. Computational methods to predict binding affinity range from fast but less accurate scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.govresearchgate.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are often used as a compromise between accuracy and computational cost to estimate binding free energies from MD simulation trajectories. rsc.org For example, in a study of benzamide analogues as FtsZ inhibitors, the binding free energies were calculated using the MM/GBSA method to rank the inhibitors. nih.gov

Pharmacokinetic Parameters: Predicting ADME properties is a critical step in drug development to avoid late-stage failures due to poor pharmacokinetics. nih.govgarethconduit.org A variety of in silico models, often based on machine learning algorithms trained on large datasets of experimental data, are available to predict parameters such as: nih.govgarethconduit.org

Aqueous Solubility: Affects absorption.

Intestinal Absorption: Predicts the extent to which a drug is absorbed from the gut.

Plasma Protein Binding: Influences the distribution and availability of the drug.

Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.

Metabolism by Cytochrome P450 Enzymes: Predicts the major sites of metabolism and potential drug-drug interactions.

Toxicity: Early prediction of potential toxic liabilities.

For sulfonamide derivatives, in silico ADMET prediction has been successfully used to identify compounds with favorable pharmacokinetic profiles. mdpi.comnih.govmdpi.com These predictions can guide the chemical modification of this compound to optimize its pharmacokinetic properties for a desired therapeutic application.

Table 4.3.2-1: Illustrative In Silico ADME Predictions for a Sulfonamide Derivative

| Parameter | Predicted Value | Implication for In Vitro Design |

| Aqueous Solubility | High | Favorable for formulation and in vitro assays. |

| Human Intestinal Absorption | > 90% | Suggests good oral bioavailability. |

| Plasma Protein Binding | Moderate | A balance between distribution and availability. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Preclinical Biological Activity and Mechanistic Validation in Research Models

In Vitro Cellular Efficacy Studies

In vitro studies are fundamental to characterizing the biological effects of a new chemical entity at the cellular level. However, no specific in vitro data for 2-(methylsulfonamido)benzamide has been reported.

Cell Line-Based Assays for Specific Biological Endpoints

For a compound like this compound, initial studies would typically involve a panel of cell line-based assays to determine its potential therapeutic effects. The choice of assays would be guided by the compound's structural similarity to other molecules with known activities. For instance, various benzamide (B126) derivatives have been evaluated for their ability to inhibit cancer cell proliferation, while sulfonamides are known for their antimicrobial properties.

Research on other novel benzamide derivatives has utilized assays to measure effects on cell viability and proliferation in cancer cell lines, such as acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-14. nih.gov Similarly, other related compounds have been tested for their ability to protect pancreatic β-cells from stress-induced death. nih.gov Enzyme inhibition is another common endpoint; related benzenesulfonamides carrying a benzamide moiety have been assessed for their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Table 1: Representative Cell-Based Assays for Benzamide/Sulfonamide Derivatives (Note: This table is illustrative of the types of studies conducted on related compounds, as no data exists for this compound.)

| Assay Type | Biological Endpoint | Example Cell Line | Potential Application |

|---|---|---|---|

| Proliferation Assay (e.g., MTT) | Cell Viability/Growth Inhibition | S1-M1-80 (Colon Cancer) | Oncology |

| Enzyme Inhibition Assay | Enzyme Activity (e.g., ATPase) | N/A (Purified Enzyme) | Various (e.g., Neurology, Oncology) |

| Cell Survival Assay | Protection from Stressors | INS-1 (Pancreatic β-cell) | Diabetes/Metabolic Disease |

Phenotypic Screening and High-Throughput Screening (HTS) Approaches

Phenotypic screening is a powerful strategy to discover new bioactive compounds by assessing their effects on cell morphology or function without a preconceived target. A large-scale screen of small molecules led to the identification of the 2-(sulfonamido)-N-phenylbenzamide scaffold as a starting point for developing modulators for pain receptors. researchgate.net High-throughput screening (HTS) of compound libraries against whole cells, such as bacteria, is another common approach to identify novel antibiotics. biorxiv.org

A compound like this compound could be included in such HTS campaigns to assess its activity across a wide range of biological systems. This unbiased approach can uncover unexpected therapeutic potential.

Resistance Mechanisms and Compound Adaptability in Cellular Models

When a compound shows initial promise, particularly as an anticancer or antimicrobial agent, it is crucial to investigate potential resistance mechanisms. For example, in oncology, the overexpression of efflux pumps like the ATP-binding cassette transporter ABCG2 is a common mechanism of multidrug resistance. mdpi.com Studies on other novel benzamide derivatives, such as VKNG-2, have been conducted in cancer cell lines that overexpress ABCG2 to determine if the compound can overcome this resistance. mdpi.com Should this compound demonstrate activity, similar studies in resistant cell lines would be a critical next step.

In Vivo Mechanistic Investigations in Animal Models

In vivo studies are essential to validate the physiological relevance of in vitro findings. There are no published in vivo studies involving this compound.

Selection and Utility of Relevant Animal Models for Disease Research

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate and depends entirely on the therapeutic area of interest. researchgate.net Mice are the most predominantly used animal model in drug discovery due to their genetic similarity to humans, rapid life cycle, and the availability of genetically engineered models that can mimic human diseases. taconic.com

For instance, if in vitro data suggested an effect on pain pathways, mouse models of neuropathic or inflammatory pain would be employed. researchgate.net If the compound showed potential as an antidiabetic agent, models such as the diabetic db/db mouse or the ZDF rat, which exhibit features of type 2 diabetes, would be appropriate. nih.gov The choice of model allows researchers to ask specific questions about the compound's efficacy and mechanism of action in a complex biological system.

Proof-of-Concept Studies Demonstrating Biological Effects in Research Contexts

Proof-of-concept studies in animals are designed to provide the first evidence that a compound is active and has a therapeutic effect in vivo. nih.gov These studies are a critical bridge between early-stage discovery and more extensive drug development. For a related compound, ML382, which emerged from a 2-(sulfonamido)-N-phenylbenzamide scaffold, its potential to modulate pain was suggested through its action on the MrgX1 receptor, a human-specific receptor. researchgate.netnih.gov To test such a compound in vivo, researchers would need to use specialized humanized mouse models that express the human receptor. researchgate.net

Should in vitro screening reveal a promising activity for this compound, the subsequent step would be to conduct a proof-of-concept study in a relevant and validated animal model to confirm its biological effects.

Biomarker Identification and Validation in Preclinical Models

There is no publicly available information on the identification or validation of biomarkers for this compound in preclinical models.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Methylsulfonamido Benzamides

High-Resolution Spectroscopic Techniques for Complex Characterization

High-resolution spectroscopy offers an atomic-level view of 2-(methylsulfonamido)benzamides, elucidating their three-dimensional structure and behavior in complex biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the interactions between 2-(methylsulfonamido)benzamide-based ligands and their protein targets. mdpi.comresearchgate.net Solution NMR techniques can provide information on binding affinity, the conformation of the bound ligand, and the specific amino acid residues involved in the interaction. researchgate.net

One common approach is chemical shift perturbation (CSP) or chemical shift mapping. researchgate.net In this experiment, a 2D NMR spectrum of a ¹⁵N-labeled protein target is acquired in the presence and absence of the this compound ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the binding interface. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd), which is a measure of binding affinity. researchgate.net

| Technique | Information Obtained | Sample Data Interpretation |

| ¹H-¹⁵N HSQC NMR | Identifies amino acid residues at the ligand-protein interface. | Significant chemical shift perturbations in specific residues of the protein backbone upon addition of a this compound derivative indicate direct or allosteric binding. |

| Saturation Transfer Difference (STD) NMR | Determines the binding epitope of the ligand. | Protons on the this compound derivative that are in close proximity to the protein target will show a stronger signal in the STD spectrum, mapping the binding surface. |

| Interligand NOEs (Nuclear Overhauser Effects) | Elucidates the relative orientation of multiple ligands binding to a target. | NOEs observed between two different this compound analogues can indicate simultaneous binding to adjacent sites on the protein. |

Fluorine-19 (¹⁹F) NMR has also emerged as a valuable tool in studying ligand-target interactions. mdpi.com The introduction of a fluorine atom into the this compound structure provides a sensitive probe with no background signal from biological macromolecules. mdpi.com Changes in the ¹⁹F chemical shift upon binding to a target protein can be used to screen for binding and determine affinity. mdpi.com

Mass spectrometry (MS) is a crucial technique for identifying the metabolites of this compound in biological samples. nih.govnih.gov This is essential for understanding the compound's metabolic stability and potential formation of active or inactive byproducts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed platform for these studies. nih.gov

The process typically involves administering the parent this compound compound to an in vitro or in vivo system, followed by extraction of metabolites from the biological matrix. The extract is then analyzed by LC-MS/MS. The high-resolution mass spectrometer provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of their elemental composition. ijpras.com The tandem mass spectrometry (MS/MS) capability provides fragmentation patterns that are used to elucidate the chemical structure of the metabolites. ijpras.comnsf.gov

| Potential Metabolic Transformation | Mass Shift from Parent Compound | Common Fragmentation Pattern |

| Hydroxylation | +16 Da | Loss of H₂O (-18 Da) from the hydroxylated metabolite. |

| N-dealkylation | -14 Da (for methyl group) | Fragmentation pattern similar to the parent compound but with a lower molecular weight. |

| Glucuronidation | +176 Da | Characteristic loss of the glucuronic acid moiety (-176 Da). |

| Sulfation | +80 Da | Loss of SO₃ (-80 Da). |

Computational tools and databases are often used in conjunction with experimental MS data to aid in the identification of metabolites. nih.govspringernature.com These tools can predict potential metabolic pathways and fragmentation patterns, which can then be compared to the acquired experimental data. springernature.com

To gain a definitive understanding of how this compound derivatives interact with their protein targets, high-resolution three-dimensional structures of the ligand-protein complexes are determined using X-ray crystallography or cryogenic electron microscopy (cryo-EM). nih.govspringernature.com These techniques provide detailed atomic-level information about the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.govnih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. peakproteins.com This can be achieved by co-crystallizing the protein with the this compound derivative or by soaking a pre-formed protein crystal in a solution containing the ligand. peakproteins.com The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. frontiersin.org

| Crystallographic Parameter | Significance | Typical Values for a High-Resolution Structure |

| Resolution | The level of detail in the electron density map. | < 2.5 Å |

| R-work / R-free | Measures of how well the atomic model fits the experimental data. | R-work < 0.20, R-free < 0.25 |

| B-factors | Indicate the degree of thermal motion or disorder of atoms. | Lower values indicate a more well-ordered region of the structure. |

Cryo-EM is a powerful technique for determining the structures of large protein complexes and proteins that are difficult to crystallize. biorxiv.orgresearchgate.net In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of the individual particles are taken with an electron microscope. researchgate.netschrodinger.com These images are then computationally averaged and reconstructed to generate a 3D density map of the complex. Recent advances in cryo-EM have enabled the determination of protein-ligand complex structures at near-atomic resolution. biorxiv.orgresearchgate.net

Chromatographic and Separation Techniques for Research Purity and Quantification

Chromatographic techniques are essential for ensuring the purity of synthesized 2-(methylsulfonamido)benzamides and for quantifying their concentrations in various samples.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of newly synthesized this compound derivatives. A small amount of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase of the column and the mobile phase.

A common setup for purity analysis is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the this compound is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

| Parameter | Description | Typical Value for a Pure Compound |

| Retention Time (tR) | The time it takes for the compound to elute from the column. | A single, sharp peak at a characteristic retention time. |

| Peak Area | The area under the peak in the chromatogram, proportional to the amount of the compound. | >95% of the total peak area for the main component. |

| Tailing Factor | A measure of peak symmetry. | Close to 1.0 for a symmetrical peak. |

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological properties, it is crucial to assess the enantiomeric purity of chiral this compound derivatives. Chiral chromatography is the primary method for this purpose. nih.govgoogle.comlongdom.orgmdpi.com

In chiral HPLC, a chiral stationary phase (CSP) is used to separate the enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and their separation. nih.gov Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including benzamide (B126) derivatives. nih.govmdpi.com

| Parameter | Definition | Desired Outcome for Enantiomeric Purity |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as a percentage. | >99% ee for a single enantiomer. |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. | Rs > 1.5 for baseline separation. |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. | α > 1.0 indicates separation. |

The development of reliable chiral separation methods is essential for the quality control of enantiomerically pure this compound compounds in a research setting. longdom.org

Challenges and Future Directions in Methylsulfonamidobenzamide Research

Overcoming Research Limitations in Target Specificity and Compound Potency

A primary challenge in the development of drugs based on the methylsulfonamidobenzamide scaffold is achieving high target specificity and potency. Off-target effects can lead to undesirable side effects, while low potency necessitates higher doses, increasing the risk of toxicity.

Iterative medicinal chemistry is a key strategy to address these limitations. For instance, in the development of 2-sulfonamidebenzamides as allosteric modulators of the Mas-related G-protein coupled receptor, MrgX1, a potential non-opioid target for chronic pain, researchers have systematically modified the core structure. Starting from an initial compound, ML382, modifications such as the introduction of key halogen substituents on the phenyl ring systems have been explored to enhance potency and improve metabolic stability. This work led to the discovery of compounds with an eight-fold increase in potency. nih.gov

Similarly, research on related scaffolds like 3-(benzylsulfonamido)benzamides, which are inhibitors of sirtuin-2 deacetylase (SIRT2) and have potential in treating Huntington's disease, has shown that structural modifications can significantly boost potency. nih.gov A study involving the synthesis and testing of 176 analogs identified 15 compounds with enhanced potency for SIRT2 inhibition compared to the reference compound. nih.gov The structure-activity relationship (SAR) data from such studies are crucial, revealing how different functional groups and structural changes impact the compound's interaction with its target. For example, modifications to an ether moiety in the 2-sulfonamidebenzamide series showed that while branched or elongated chains were active, they did not surpass the potency of the original ethyl group, highlighting the steep SAR often seen with allosteric modulators. nih.gov

Future efforts must focus on rational drug design, leveraging structural biology and computational modeling to predict how modifications will affect binding affinity and selectivity. This approach can help prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.

| Compound Series | Target | Lead/Reference Compound | Key Modification Strategy | Improvement in Potency | Reference |

|---|---|---|---|---|---|

| 2-Sulfonamidebenzamides | MrgX1 (Positive Allosteric Modulator) | ML382 | Introduction of key halogen substituents | ~8-fold increase | nih.gov |

| 3-(Benzylsulfonamido)benzamides | SIRT2 (Inhibitor) | AK-1 | Extensive structure modification (176 analogs) | Up to 3-fold increase | nih.gov |

Exploration of Novel Therapeutic Avenues Based on Methylsulfonamidobenzamide Scaffolds

The versatility of the sulfonamide and benzamide (B126) pharmacophores allows for their application across a wide range of biological targets, opening up novel therapeutic possibilities. nih.gov While initial research may focus on a specific disease, the underlying scaffold can be adapted to treat other conditions.

One promising area is the inhibition of carbonic anhydrases (CAs) and cholinesterases. nih.gov CA isoenzymes are involved in various physiological and pathological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers. nih.gov Likewise, acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov Studies have shown that compounds incorporating both benzamide and sulfonamide moieties can act as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and AChE at nanomolar levels. nih.gov For instance, a series of N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated significant inhibitory potential against these enzymes. nih.gov

Furthermore, related scaffolds have shown potential in neurodegenerative diseases and cancer. Inhibitors of SIRT2, such as 3-(benzylsulfonamido)benzamides, are being investigated for their neuroprotective effects in models of Huntington's disease by decreasing the aggregation of polyglutamine. nih.gov SIRT2 has also been implicated in tumorigenesis, suggesting another potential therapeutic avenue for this class of compounds. nih.gov

Future research should systematically screen methylsulfonamidobenzamide libraries against a diverse panel of biological targets. This "target-agnostic" approach, combined with phenotypic screening, could uncover unexpected therapeutic applications and expand the clinical utility of this chemical scaffold.

| Compound Series | Target Enzyme | Inhibitory Potency (Ki values) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | hCA I | 4.07 ± 0.38 – 29.70 ± 3.18 nM | Glaucoma, Epilepsy | nih.gov |

| hCA II | 10.68 ± 0.98 – 37.16 ± 7.55 nM | Glaucoma, Epilepsy | nih.gov | |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | AChE | 8.91 ± 1.65 – 34.02 ± 5.90 nM | Alzheimer's Disease | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Methylsulfonamidobenzamide Drug Discovery Research

The traditional drug discovery process is often lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by accelerating timelines and improving the accuracy of predictions. nih.govmdpi.comnih.gov These computational tools can be applied at multiple stages of methylsulfonamidobenzamide research, from target identification to lead optimization.

ML algorithms can build predictive models based on existing data to screen vast virtual libraries of compounds for potential activity against a specific target. nih.govmdpi.com This virtual screening can identify promising candidates for synthesis and laboratory testing, saving considerable time and resources. researchgate.net For the methylsulfonamidobenzamide scaffold, ML can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of novel derivatives based on their chemical structures. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human responses, contributing to high attrition rates in clinical trials. nih.govnih.gov The development and use of advanced in vitro and in vivo models are therefore critical for mechanistic studies of methylsulfonamidobenzamide derivatives.

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures. nih.govresearchgate.net These models better replicate the cell-cell interactions and complex microenvironment of human tissues. researchgate.net For instance, tumor organoids derived directly from patient tumors can be used to test the efficacy of methylsulfonamidobenzamide-based anticancer agents, preserving the heterogeneity of the original tumor and providing more predictive results. nih.gov

Organ-on-a-chip (OOC) platforms represent another leap forward, integrating different cell types in microfluidic devices to mimic the structure and function of human organs. nih.govnih.gov Multi-organ chips can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as potential inter-organ toxicity, providing a holistic view of its effects on the human body. nih.gov These models are particularly valuable for identifying potential liabilities, such as hepatotoxicity, early in the drug development process. nih.gov

While animal models will remain necessary for studying complex systemic effects, the future lies in integrating these advanced in vitro systems. researchgate.net Using human-derived cells in organoids and OOCs can reduce the reliance on animal testing and provide more relevant data for predicting clinical outcomes for methylsulfonamidobenzamide-based drug candidates. nih.govresearchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches

The challenges inherent in modern drug discovery, from identifying novel targets to navigating complex regulatory landscapes, are too great for any single research group or discipline to tackle alone. nih.govresearchgate.net Advancing the research on methylsulfonamidobenzamide scaffolds requires a concerted, interdisciplinary effort.

Effective drug development necessitates collaboration between medicinal chemists, who design and synthesize new compounds; biologists and pharmacologists, who evaluate their efficacy and mechanism of action; and computational scientists, who apply AI and modeling techniques to guide the design process. nih.gov For example, chemists synthesizing new methylsulfonamidobenzamide analogs can benefit from the insights of structural biologists who can determine how these compounds bind to their target proteins. In turn, data from advanced in vitro models developed by bioengineers can provide crucial feedback for optimizing compound properties.

Public-private partnerships and academic-industrial collaborations are essential for bridging the gap between basic research and clinical application. Academic labs often excel at early-stage discovery and target validation, while pharmaceutical companies have the resources and expertise for preclinical and clinical development. By pooling resources and knowledge, these collaborations can de-risk projects and accelerate the translation of promising methylsulfonamidobenzamide compounds from the laboratory to the clinic. The complexity of tackling diseases like cancer, neurodegeneration, and chronic pain with novel chemical entities demands that researchers break down traditional silos and embrace a more integrated and collaborative approach.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylsulfonamido)benzamide derivatives?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution or coupling reactions to introduce sulfonamide groups (e.g., using 4-fluorobenzenesulfonyl chloride and amines under basic conditions like triethylamine) .

- Step 2 : Functionalization of the benzamide core via amidation or alkylation, often in solvents such as dichloromethane or DMF at controlled temperatures (e.g., 0–60°C) .

- Step 3 : Purification via column chromatography or recrystallization to ensure regioselectivity and yields >60% .

- Key Reagents : Sulfonyl chlorides, amines, and coupling agents (e.g., EDC/HOBt) .

Q. What analytical techniques validate the structure and purity of this compound derivatives?

- Spectroscopy :

- ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., sulfonamide NH at δ 10–12 ppm; aromatic protons at δ 7–8 ppm) .

- IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What biological activities are reported for this compound analogs?

- Antimicrobial : MIC values ≤10 µM against Staphylococcus aureus and Escherichia coli in agar dilution assays .

- Anticancer : IC₅₀ of 2–20 µM in MTT assays against breast (MCF-7) and lung (A549) cancer cell lines .

- Mechanistic Insights : Inhibition of NLRP3 inflammasome or histone deacetylases (HDACs) via sulfonamide-mediated binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Experimental Design :

- Control Variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Structural Confounders : Compare substituent effects (e.g., electron-withdrawing groups like -CF₃ enhance potency against enzymes vs. receptors) .

- Case Study : A derivative with -OCH₃ showed 10-fold higher HDAC inhibition than -NO₂ analogs, highlighting substituent polarity’s role .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

- Substituent Screening :

- Electron-Deficient Groups (e.g., -CF₃, -NO₂): Improve binding to hydrophobic enzyme pockets (e.g., HDAC8) .

- Hydrophilic Moieties (e.g., -OH, -NH₂): Enhance solubility and reduce off-target effects .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to prioritize synthesis .

Q. How can selectivity for biological targets be improved in this compound derivatives?

- Targeted Modifications :

- Linker Optimization : Adjust alkyl chain length (C2–C4) to balance flexibility and rigidity for receptor binding .

- Heterocyclic Additions : Introduce pyridine or piperazine rings to enhance interactions with allosteric sites .

- Example : A derivative with a pyridazinone linker showed 50-fold selectivity for kinase X over kinase Y in kinase profiling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.